
n-(3-(Tert-butyl)-1h-pyrazol-5-yl)-2-(methylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide is a compound that features a tert-butyl group, a pyrazole ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide typically involves the reaction of tert-butyl-substituted pyrazole with a methylsulfonyl-propanamide precursor. One method involves the use of tert-butyl nitrite (TBN) as a practical carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions . Another approach includes the use of tert-butyl hydroperoxide for the preparation of tert-butyl esters from benzyl cyanides under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its unique reactivity pattern, which can influence the overall reactivity of the compound .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl nitrite, tert-butyl hydroperoxide, and other oxidizing or reducing agents. Reaction conditions typically involve mild temperatures and the absence of metals or acids .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of tert-butyl hydroperoxide can lead to the formation of tert-butyl esters, while oxidation reactions may yield various oxidized derivatives .
Scientific Research Applications
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the pyrazole ring and methylsulfonyl group contribute to its overall chemical behavior . The compound may act as an intermediate in various chemical reactions, facilitating the formation of desired products through its unique reactivity pattern .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl amides: These compounds share the tert-butyl group and amide functionality, making them structurally similar.
Tert-butyl esters: These compounds also feature the tert-butyl group and are used in similar synthetic applications.
Pyrazole derivatives: Compounds containing the pyrazole ring are structurally related and may exhibit similar reactivity patterns.
Uniqueness
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide is unique due to the combination of its tert-butyl group, pyrazole ring, and methylsulfonyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C11H19N3O3S |
|---|---|
Molecular Weight |
273.35 g/mol |
IUPAC Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)-2-methylsulfonylpropanamide |
InChI |
InChI=1S/C11H19N3O3S/c1-7(18(5,16)17)10(15)12-9-6-8(13-14-9)11(2,3)4/h6-7H,1-5H3,(H2,12,13,14,15) |
InChI Key |
XOQSADHZJQIHND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NNC(=C1)C(C)(C)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



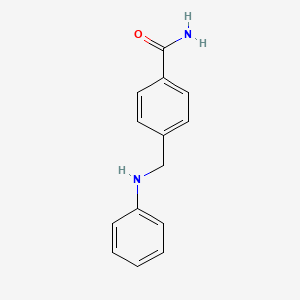
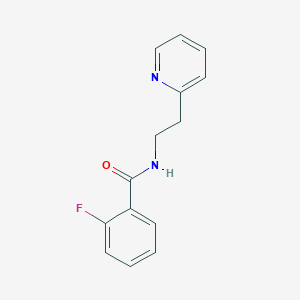
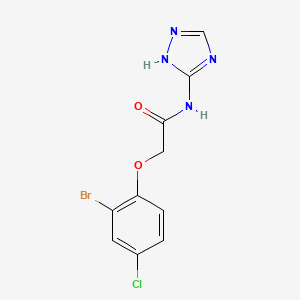
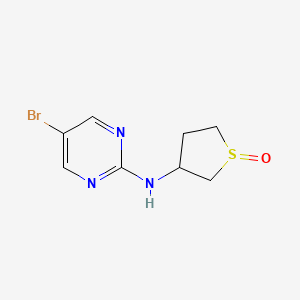
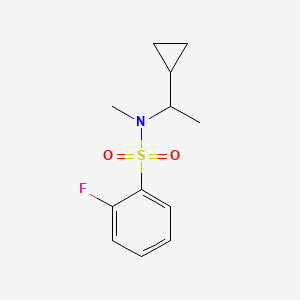
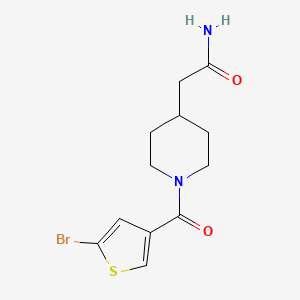

![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)





